molecular formula C15H10O10S2 B13419550 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate CAS No. 55277-86-6

4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate

Katalognummer: B13419550
CAS-Nummer: 55277-86-6
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: XRFSJMDYMFRIDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. It is a bisulfonated derivative of genistein, a naturally occurring isoflavone found in various plants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate typically involves the sulfonation of genistein. The process begins with the hydroxylation of genistein to introduce sulfooxy groups at specific positions. This is followed by the reaction with sulfur trioxide or chlorosulfonic acid under controlled conditions to achieve the desired sulfonation .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, altering gene expression, and interacting with cellular receptors. These interactions lead to various biological responses, such as inhibition of oxidative stress, reduction of inflammation, and modulation of cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its bisulfonated structure, which enhances its solubility and reactivity compared to other isoflavones. This structural modification also imparts distinct biological activities, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

55277-86-6

Molekularformel

C15H10O10S2

Molekulargewicht

414.4 g/mol

IUPAC-Name

[4-(4-oxo-7-sulfooxychromen-3-yl)phenyl] hydrogen sulfate

InChI

InChI=1S/C15H10O10S2/c16-15-12-6-5-11(25-27(20,21)22)7-14(12)23-8-13(15)9-1-3-10(4-2-9)24-26(17,18)19/h1-8H,(H,17,18,19)(H,20,21,22)

InChI-Schlüssel

XRFSJMDYMFRIDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.